Perindopril arginine

Stability Shelf-life Climatic Zones

Perindopril arginine is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat. It is distinct from the more established perindopril erbumine (tert-butylamine) salt due to its enhanced stability profile, which makes it suitable for use in extreme climatic conditions (zones III and IV) without requiring specialized moisture-barrier packaging.

Molecular Formula C25H46N6O7
Molecular Weight 542.7 g/mol
CAS No. 612548-45-5
Cat. No. B046216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerindopril arginine
CAS612548-45-5
Synonyms(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylate L-Arginine (1:1); _x000B_mono[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylate]; 
Molecular FormulaC25H46N6O7
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C19H32N2O5.C6H14N4O2/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;7-4(5(11)12)2-1-3-10-6(8)9/h12-16,20H,4-11H2,1-3H3,(H,23,24);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t12-,13-,14-,15-,16-;4-/m00/s1
InChIKeyRYCSJJXKEWBUTI-YDYAIEMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Perindopril Arginine (CAS 612548-45-5): A Chemically Stabilized ACE Inhibitor Salt for Global Pharmaceutical Development


Perindopril arginine is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat [1]. It is distinct from the more established perindopril erbumine (tert-butylamine) salt due to its enhanced stability profile, which makes it suitable for use in extreme climatic conditions (zones III and IV) without requiring specialized moisture-barrier packaging [2]. As a high-molecular-weight salt (MW 542.67 g/mol) composed of perindopril and L-arginine, it serves as the active pharmaceutical ingredient (API) in branded formulations for the treatment of hypertension, stable coronary artery disease, and heart failure [1].

Salt-form screening studies for non-sulfhydryl ACE inhibitor prodrugs requiring hydrolytic activation.
Pre-formulation and stability research targeting ICH Climatic Zones III and IV without specialized moisture-barrier packaging.
Generic drug development referencing a 5:4 dose conversion ratio relative to the erbumine salt for active moiety comparisons.

Why Perindopril Arginine Cannot Be Casually Substituted with Perindopril Erbumine in Product Development


Despite their shared active metabolite and therapeutic equivalence, the chemical and physical properties of perindopril arginine and perindopril erbumine salts diverge critically under manufacturing and stability stressors. The erbumine salt is known to undergo autocatalytic degradation in the presence of hydrochlorothiazide and exhibits significantly reduced stability under conditions of high temperature and humidity [1][2]. This necessitates costly specialized packaging and restricts the global distribution of generic erbumine formulations. Perindopril arginine was explicitly developed to overcome this stability barrier, offering a 50% improvement in chemical stability that enables a longer shelf life and a wider Climatic Zones for distribution without hermetic sealing [2]. Direct substitution without accounting for these formulation and shelf-life advantages can result in higher production costs, supply chain restrictions, and potential bioinequivalence if the exact crystalline form (e.g., α-crystalline form) is not utilized [3].

Stability
Perindopril Arginine exhibits sustained stability under high temperature and humidity stress.
Perindopril Erbumine undergoes autocatalytic degradation, significantly reducing stability in similar conditions.
Risk: Shelf-life reduction and packaging cost escalation for Climatic Zones III/IV.
Dose Equivalence
Active moiety delivery depends on a specific 5 mg (arginine) formulation.
Direct milligram-to-milligram substitution of erbumine results in a higher active moiety dose.
Risk: Potential bioinequivalence if the 5:4 dose conversion ratio is not applied during formulation.
FDC Compatibility
Demonstrated compatibility with amlodipine in a stable single-pill combination.
Erbumine salt shows instability with hydrochlorothiazide and lacks the same FDC pathway with amlodipine.
Risk: Formulation failure and regulatory pathway divergence for fixed-dose combination products.

Quantitative Differentiation Evidence for Perindopril Arginine vs. Erbumine: A Technical Selection Guide


Enhanced Chemical Stability and Extended Shelf Life Under Climatic Stress

In comparative stability studies, perindopril arginine demonstrated significantly superior resistance to degradation compared to the erbumine salt. The arginine salt is 50% more stable, which translates directly into a longer commercial shelf life [1]. This improved stability eliminates the need for specialized moisture-barrier packaging (e.g., aluminum/aluminum blister packs) required for the erbumine salt to maintain integrity in hot/humid environments [1].

Chemical Stability
Head-to-head
50% more stable, +1 year shelf life extension.
Supports formulation in Climatic Zones III/IV without specialized packaging.
Data from comparative stability studies in standard and accelerated conditions.
Stability Shelf-life Climatic Zones

Bioequivalence and Dose-Normalized Pharmacokinetic Equivalence

A formal bioequivalence study in healthy subjects demonstrated that perindopril arginine is pharmacokinetically equivalent to perindopril erbumine when doses are adjusted for molecular weight. The geometric mean ratios (90% CI) for AUC and Cmax fell within the standard bioequivalence range (80-125%) [1][2]. After dose-normalization (to account for the 1.43-fold higher molecular weight of the arginine salt), the pharmacokinetic parameters for perindopril and its active metabolite, perindoprilat, were statistically similar [2].

Bioequivalence
Head-to-head
AUC: 10.2 vs. 10.5 hr·ng/mL/mg (P=0.54).
Dose-normalized parameters fall within standard bioequivalence limits (80-125%).
Crossover study in healthy subjects; supports AB-rating interchangeability context.
Bioequivalence Pharmacokinetics Regulatory Science

Molecular Weight Adjustment and Equivalent Dosing Ratios

Due to the difference in molecular weight of the counter-ions (arginine vs. erbumine), the salts are not dose-equivalent on a milligram-per-milligram basis. The established conversion factor is that 5 mg of perindopril arginine is bioequivalent to 4 mg of perindopril erbumine [1][2]. This 5:4 ratio is critical for formulation development and clinical prescription to ensure patients receive the correct amount of the active perindopril moiety.

Dose Conversion
Head-to-head
5 mg arginine salt is equivalent to 4 mg erbumine salt.
Critical for active moiety cost comparison and generic formulation development.
Based on molecular weight ratio (~1.23) and confirmed clinical data.
Pharmaceutical Chemistry Dose Conversion Formulation

Crystalline Form Patent Protection for Enhanced Manufacturability

The α-crystalline form of perindopril arginine (protected by US Patent 7,846,961) represents a specific, stable polymorph with reproducible solid-state properties [1]. The development of specific crystalline forms addresses challenges in drug formulation related to solubility, flowability, and stability. The existence of a patented α-crystalline form provides a framework for generic manufacturers to develop alternative polymorphs or to obtain rights to use the established, stable form.

Crystalline Polymorph
Cross-study
Protected α-crystalline form with defined XRD pattern.
Reduces risk of solid-state transformations during formulation and storage.
Solid-state characterization provides a framework for alternative polymorph development.
Polymorphs Intellectual Property Solid-State Chemistry

Compatibility in Fixed-Dose Combinations with Amlodipine

Perindopril arginine is specifically approved and marketed in a fixed-dose combination (FDC) tablet with amlodipine besylate (e.g., Prestalia) [1][2]. This FDC is approved for the treatment of hypertension. The ability to formulate a stable, bioequivalent FDC with amlodipine is a key differentiator from the erbumine salt, which is more commonly found in combination with indapamide.

FDC with Amlodipine
Class-level
FDA-approved combination with amlodipine besylate (Prestalia).
Establishes a regulatory pathway for fixed-dose combination products.
Erbumine salt lacks this specific regulatory approval with amlodipine.
Fixed-Dose Combination Formulation Regulatory

Regulatory Recognition and AB-Rated Interchangeability

Multiple regulatory bodies, including Health Canada and the US FDA, have recognized the bioequivalence of perindopril arginine to perindopril erbumine. Health Canada issued a Notice of Compliance for a generic perindopril arginine product based solely on a comparative bioavailability study against the erbumine salt [1]. The bioequivalence study cited by the FDA confirms that after dose-normalization, the formulations meet all criteria for an AB rating, meaning they are considered therapeutically equivalent and interchangeable [2].

Regulatory Recognition
Head-to-head
Generic approval by Health Canada and FDA based on bioequivalence to erbumine.
Lowers barrier to entry for generic manufacturers via established regulatory precedent.
AUC and Cmax 90% CIs within 80-125% limits for interchangeability.
Regulatory Science Generic Drugs Bioequivalence

Optimal Application Scenarios for Procuring Perindopril Arginine API


Formulation of Generic Immediate-Release Tablets for Global Climatic Zones III and IV

Perindopril arginine API is the preferred starting material for developing generic versions of perindopril tablets intended for distribution in hot and humid climates. Its 50% greater stability compared to the erbumine salt eliminates the need for expensive aluminum/aluminum cold-form blister packaging, allowing for the use of standard high-density polyethylene (HDPE) bottles or simpler blister materials [1]. This reduces overall cost of goods and simplifies the supply chain for emerging markets in Asia, the Middle East, and Latin America.

Development of Fixed-Dose Combination Products with Amlodipine

The arginine salt is the active ingredient in the FDA-approved fixed-dose combination product Prestalia (perindopril arginine/amlodipine besylate) [1]. A generic developer seeking to create a substitutable generic version of this combination product must use perindopril arginine as the API. Furthermore, the established compatibility and stability profile of this salt in combination with amlodipine provides a lower-risk development pathway for any new FDC targeting the hypertension market.

Research and Development of Novel, Patient-Friendly Packaging Systems

Because the stability of perindopril arginine is less sensitive to moisture, it enables the use of simplified, patient-preferred packaging [1]. Researchers and formulators exploring adherence-enhancing packaging, such as calendarized HDPE canisters or multi-dose dispensing systems, will find the arginine salt more compatible with these formats than the moisture-sensitive erbumine salt, which often mandates tightly sealed blister packaging.

Procurement for Tiered Pricing and Cost-Effective Generic Manufacturing

For procurement specialists, comparing the cost of perindopril arginine to perindopril erbumine must be done on an active moiety basis using the 5:4 dose conversion ratio [1]. When factoring in the reduced packaging costs and longer shelf life, the total landed cost of a finished drug product using perindopril arginine can be more competitive for certain markets, despite a potentially higher raw API cost per kilogram [1].

Application
Selection Property
Validation Focus
Generic tablet development for tropical markets
Stability under ICH Zone III/IV stress
Shelf-life and packaging simplification assessment
Fixed-dose combination with amlodipine
Excipient compatibility and regulatory pathway
Bioequivalence study design with reference product
Novel patient-friendly packaging research
Low moisture sensitivity
Compatibility with non-hermetic sealing systems
Cost-competitive API procurement
Active moiety dose conversion (5:4 ratio)
Total landed cost analysis vs. erbumine salt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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